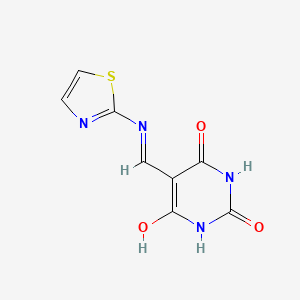![molecular formula C9H11N3O B2516257 N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide CAS No. 1179761-78-4](/img/structure/B2516257.png)
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA belongs to the class of pyrimidine derivatives and is widely used in the pharmaceutical industry for the synthesis of different drugs.
Scientific Research Applications
Synthesis of Novel Compounds with Biological Activities
Antitumor and Antimicrobial Activities : Enaminones, related to the query compound, have been utilized as key intermediates in the synthesis of various derivatives, including substituted pyrazoles, pyridines, and pyrimidines. These derivatives have shown potential antitumor and antimicrobial activities. For instance, specific compounds demonstrated inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil (S. Riyadh, 2011).
Synthesis of Polysubstituted Pyrroles and Pyridines : N-Propargylic beta-enaminones, similar in reactivity to the query compound, have been used as intermediates for synthesizing polysubstituted pyrroles and pyridines. These compounds are synthesized under various conditions, demonstrating the versatility of enaminones in organic synthesis (S. Cacchi, G. Fabrizi, & Eleonora Filisti, 2008).
Applications in Materials Science
- Polyimide Membranes : Research into polyimide membranes filled with zeolites introduced 2,4,6-triaminopyrimidine (TAP) to enhance the interaction between zeolite particles and polyimide chains. This interaction, presumably through hydrogen bonding, significantly improved the membrane's performance, indicating the utility of pyrimidine derivatives in materials science (H. Yong et al., 2001).
Drug Design and Discovery
- Histone Deacetylase Inhibitors : N-Substituted pyrimidines have been identified as potent histone deacetylase inhibitors with promising antitumor activity. For example, specific derivatives showed significant antiproliferative activity against hematological and solid tumor cell lines, highlighting the potential of these compounds in developing new cancer therapies (Nancy Z. Zhou et al., 2008).
properties
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQKYSETXDXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2516177.png)
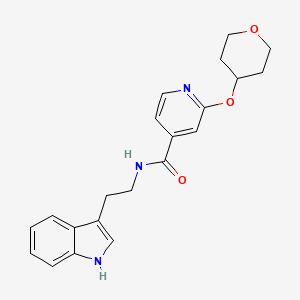
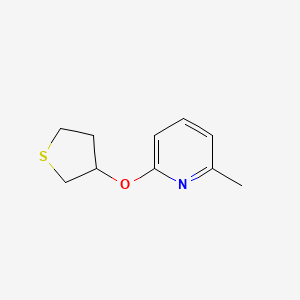
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)
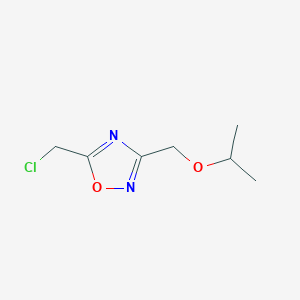
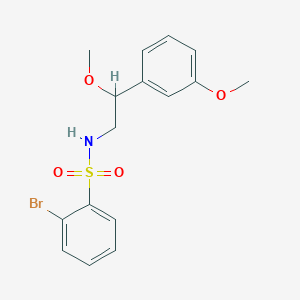
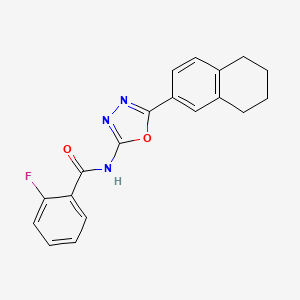
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2516189.png)
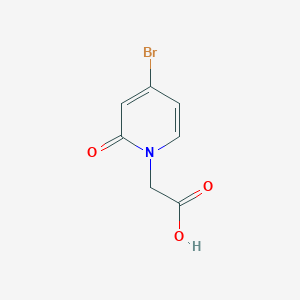
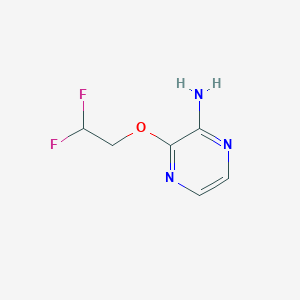
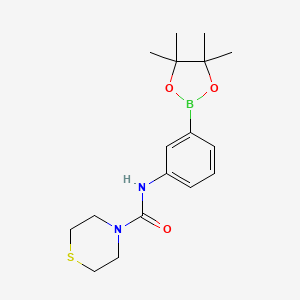
![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)
